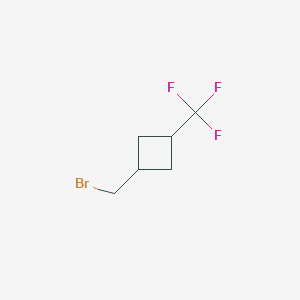
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is a chemical compound with the CAS Number: 2247107-48-6 . It has a molecular weight of 217.03 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclobutanes in general are known to undergo a variety of reactions. For example, they can participate in [2+2] cycloadditions with terminal alkenes .Wissenschaftliche Forschungsanwendungen
Visible Light-Induced Synthesis
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane is used in a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. This involves [2+2]-photocycloaddition and water-assisted hydrodebromination, leading to the production of various stereodefined trifluoromethylated cyclobutane alcohols, carboxylic acids, and amines. These compounds have shown significant antineoplastic bioactivities, comparable to cisplatin (Xiao-Zong Hu et al., 2023).
Carbanionic Rearrangements
The compound also finds application in carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes. Research indicates that at 180 °C, 3-hexyl-1-(fluoromethylene)cyclobutane provides better yields of rearranged products than the corresponding chloride, bromide, or iodide (Z. Du et al., 1998).
Improved Synthesis
An improved synthetic procedure for bromomethyl cyclobutane has been developed, which may involve this compound. This process, suitable for industrial production, has the advantages of mild reaction conditions and convenient workup, yielding a high purity product (D. Hui, 2003).
Electrochemical Reduction Studies
This compound is also significant in electrochemical studies. Research on the electrochemical reduction of 1,4-dihalobutanes at carbon cathodes in dimethylformamide has yielded a variety of products, including cyclobutane, n-butane, and several butene and butadiene derivatives. These findings are critical for understanding the mechanisms of various electrolysis products formation (Wayne A. Pritts & D. Peters, 1995).
Catalysis and Coupling
Furthermore, the compound plays a role in catalysis and asymmetric coupling processes. For example, a study on the cobalt-catalyzed coupling of ethylene with enynes to produce complex chiral molecules involved cyclobutane derivatives, showcasing its utility in the formation of biologically significant compounds (V. Pagar & T. V. RajanBabu, 2018).
Synthesis of Boronated Amino Acids
A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in boron neutron capture therapy, starting from 3-(bromomethyl)cyclobutanone ketal. This highlights its importance in developing new therapeutic agents (G. Kabalka & Min-Liang Yao, 2004).
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKIYIEBQBBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247107-48-6 |
Source


|
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[(Acetyloxy)ethanimidoyl]-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2723381.png)
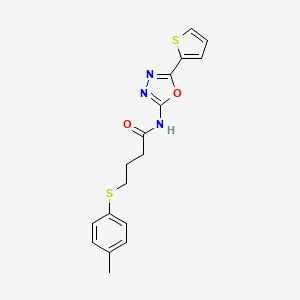
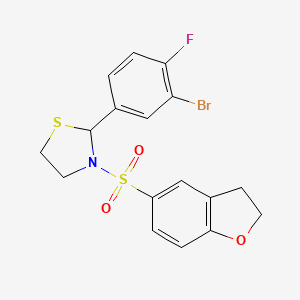
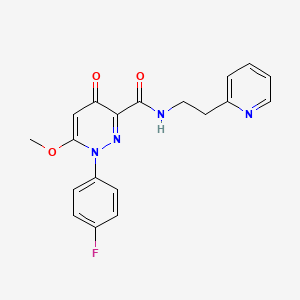

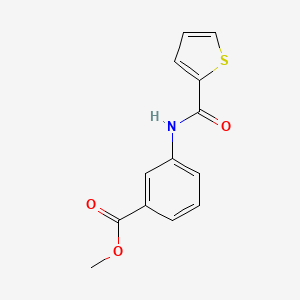
![(2E)-3-(2-{[N-(4-ethoxyphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid](/img/structure/B2723390.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2723392.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
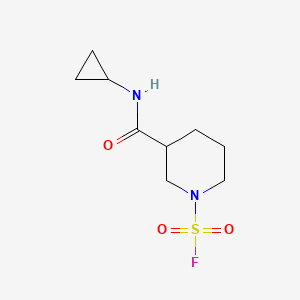
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)